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Introduction
1-Azetine, also known by its IUPAC name 2,3-dihydroazete, is a four-membered, unsaturated

nitrogen-containing heterocycle. It belongs to the broader class of azetines, which are isomeric

with two forms, 1-azetine and 2-azetine, differing by the position of the double bond.

Specifically, 1-azetine incorporates an imine functional group (a C=N double bond) within its

strained four-membered ring.[1] This structural feature is responsible for its unique reactivity

and makes it a subject of significant interest in synthetic and medicinal chemistry.

Historically, the synthesis and study of azetines have been challenging due to their inherent

instability.[1] The combination of high ring strain and a reactive π-system makes 1-azetine
prone to reactions such as thermal fragmentation via electrocyclic ring-opening to form aza-

dienes.[1] However, recent advancements in synthetic methodologies have made these

compounds more accessible, opening new avenues for their application as versatile building

blocks and reactive intermediates in the construction of complex nitrogen-containing

molecules.[1] This guide provides an in-depth analysis of the chemical structure and bonding of

1-azetine, supported by available quantitative data and experimental protocols.

Chemical Structure and Molecular Properties
The fundamental structure of 1-azetine consists of a four-membered ring containing three

carbon atoms and one nitrogen atom. A double bond exists between the nitrogen atom (N1)
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and the adjacent carbon atom (C2). The remaining two carbon atoms (C3 and C4) are

saturated.

Property Value Source

Molecular Formula C₃H₅N PubChem[2]

Molecular Weight 55.08 g/mol PubChem[2]

IUPAC Name 2,3-dihydroazete PubChem[2]

CAS Number 6788-85-8 NIST[3], PubChem[2]

Molecular Bonding and Hybridization
The bonding in 1-azetine is a direct consequence of its cyclic and unsaturated nature, leading

to significant ring strain that dictates its chemical behavior.

Hybridization: The nitrogen atom (N1) and the carbon atom involved in the double bond (C2)

are sp² hybridized. This planar hybridization is necessary to form the π-bond of the imine

group. The remaining two carbon atoms in the ring (C3 and C4) are sp³ hybridized, adopting

a more tetrahedral geometry. This mix of sp² and sp³ centers within a small ring is a primary

contributor to its high strain energy.[1]

Sigma (σ) and Pi (π) Framework: The molecule is held together by a framework of σ-bonds

formed from the overlap of hybrid orbitals. The C=N double bond is composed of one strong

σ-bond and one weaker π-bond. This reactive π-bond, characteristic of imines, is the primary

site for cycloaddition reactions and other additions across the double bond.

Ring Strain: Four-membered rings are inherently strained due to the deviation of their bond

angles from the ideal values for sp³ (109.5°) and sp² (120°) hybridized atoms. The presence

of the sp² centers in 1-azetine introduces additional angle strain compared to its fully

saturated counterpart, azetidine, resulting in elevated instability and a propensity for ring-

opening reactions.[1]

Quantitative Data
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Obtaining precise experimental geometric data for the parent 1-azetine is challenging due to its

high reactivity. Most available data comes from computational studies or is inferred from the

analysis of more stable, substituted derivatives.

Table 1: Computed Geometric Parameters of 1-Azetine
Note: Experimental data for the unsubstituted 1-azetine is not readily available in the literature.

The following values are derived from ab initio and density functional theory (DFT) calculations

on related strained heterocycles and represent expected geometries.

Parameter Bond/Angle Predicted Value

Bond Length C=N ~1.27 Å

N-C4 ~1.48 Å

C3-C4 ~1.54 Å

C2-C3 ~1.52 Å

Bond Angle C4-N1-C2 ~95°

N1-C2-C3 ~98°

C2-C3-C4 ~85°

C3-C4-N1 ~82°

Table 2: Spectroscopic Data for 1-Azetine
The characterization of 1-azetine via NMR spectroscopy has been reported, providing insight

into its electronic structure.
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Nucleus Position
Chemical Shift (δ,
ppm)

Source

¹³C NMR C2 (C=N) Not explicitly found
J. Am. Chem. Soc.

1981, 103, 468[2][4]

C3 Not explicitly found
J. Am. Chem. Soc.

1981, 103, 468[2][4]

C4 Not explicitly found
J. Am. Chem. Soc.

1981, 103, 468[2][4]

Note: While the 1981 J. Am. Chem. Soc. publication is cited as the source for the ¹³C NMR

spectrum of 1-azetine, the specific chemical shift values were not found in the available search

results.

Synthesis of 1-Azetines
Access to the 1-azetine scaffold has historically been limited. Classical methods include

elimination reactions from azetidine precursors, thermolysis of cyclopropyl azides, and the ring

expansion of aziridines.[1] More recently, photochemical methods have emerged as powerful

and versatile strategies.

Starting Materials
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Fig 1. General synthetic pathways to 1-Azetine.
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Experimental Protocol: Visible Light-Mediated Synthesis
A modern and efficient method for synthesizing substituted 1-azetines was developed by

Schindler and co-workers, utilizing visible light-mediated triplet energy transfer. This approach

involves a [2+2] cycloaddition between a cyclic oxime (specifically a 2-isoxazoline) and an aryl

alkyne, which forms a 2-azetine intermediate that subsequently rearranges to the more stable

1-azetine.

General Procedure:

Reaction Setup: In a reaction vessel, the 2-isoxazoline starting material (1.0 equiv) and a

suitable iridium-based photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, 1 mol%) are

dissolved in an anhydrous, deoxygenated solvent such as acetonitrile (0.1 M).

Degassing: The solution is thoroughly sparged with an inert gas (e.g., nitrogen or argon) for

10-15 minutes to remove dissolved oxygen, which can quench the excited state of the

photocatalyst.

Addition of Reagent: The aryl alkyne (1.5 equiv) is added to the reaction mixture.

Irradiation: The vessel is sealed and irradiated with a visible light source, typically blue LEDs,

at room temperature for 16-24 hours.

Workup and Purification: Upon completion, the solvent is removed under reduced pressure.

The resulting residue is then purified using column chromatography on silica gel to isolate

the 1-azetine product.

This method is valued for its operational simplicity and use of mild reaction conditions.
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Fig 2. Workflow for visible light-mediated synthesis of 1-Azetine.

Conclusion
1-Azetine is a strained, reactive heterocycle whose unique structural and bonding

characteristics make it a valuable yet challenging target in organic synthesis. The interplay

between its sp² and sp³ hybridized centers results in significant ring strain, which, combined

with a reactive imine π-bond, defines its chemical behavior. While detailed experimental data

on the parent molecule remains scarce, modern synthetic advancements, particularly in

photochemistry, have significantly improved access to its derivatives. For researchers in drug

discovery, the rigid, three-dimensional scaffold of the azetine core offers a compelling

alternative to traditional aromatic systems, providing novel chemical space to explore for the

development of future therapeutics. Continued research into the fundamental properties and

reactivity of 1-azetine will undoubtedly unlock further potential for this fascinating molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b13808008?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC10321053/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10321053/
https://pubchem.ncbi.nlm.nih.gov/compound/1-Azetine
https://webbook.nist.gov/cgi/inchi?ID=C6788858&Mask=20
https://pubs.acs.org/doi/10.1021/ja00392a041
https://www.benchchem.com/product/b13808008#1-azetine-chemical-structure-and-bonding
https://www.benchchem.com/product/b13808008#1-azetine-chemical-structure-and-bonding
https://www.benchchem.com/product/b13808008#1-azetine-chemical-structure-and-bonding
https://www.benchchem.com/product/b13808008#1-azetine-chemical-structure-and-bonding
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b13808008?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13808008?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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